molecular formula C16H16N4O3 B2747678 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-91-1

3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2747678
CAS RN: 2034489-91-1
M. Wt: 312.329
InChI Key: ATNVJZPFLJOYGT-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains an indole nucleus, an azetidine ring, and an imidazolidine-2,4-dione moiety . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of heterocyclic compounds encompassing multiple functionalities has been achieved by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which was then reacted with hydrazine hydrate in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this nucleus is an acetyl group, which is then connected to an azetidin-3-yl group, a type of four-membered ring containing nitrogen . This is further connected to an imidazolidine-2,4-dione group, a type of five-membered ring containing two nitrogen atoms and two carbonyl groups .

Scientific Research Applications

Antibacterial Activity

Imidazolidine-2,4-dione derivatives have demonstrated antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds could potentially serve as novel antibiotics or contribute to the development of antimicrobial agents .

Anticancer Potential

Studies suggest that imidazolidine-2,4-dione derivatives exhibit antitumor activity. These compounds may interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit specific signaling pathways involved in cancer progression. Further research is needed to explore their potential as cancer therapeutics .

Anti-Inflammatory Effects

Imidazole-containing compounds often possess anti-inflammatory properties. Imidazolidine-2,4-dione derivatives might modulate inflammatory responses by targeting cytokines, enzymes, or immune cells. These findings open avenues for developing anti-inflammatory drugs .

Antiviral Properties

Certain imidazolidine-2,4-dione derivatives exhibit antiviral activity. Researchers have explored their efficacy against viruses such as influenza, herpes simplex, and human immunodeficiency virus (HIV). These compounds could contribute to the development of novel antiviral therapies .

Antioxidant Activity

Imidazole-based compounds often possess antioxidant properties. Imidazolidine-2,4-dione derivatives may scavenge free radicals, protect cells from oxidative stress, and reduce cellular damage. Their potential as natural antioxidants warrants further investigation .

Anti-Diabetic Potential

Studies have indicated that imidazolidine-2,4-dione derivatives exhibit anti-diabetic effects. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Researchers are exploring their role in managing diabetes and related complications .

Future Directions

Indole derivatives display a wide range of biological activities, making them of interest for the development of novel drugs . Therefore, “3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” and similar compounds may have potential for further exploration in drug development .

properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-14-7-17-16(23)20(14)12-8-19(9-12)15(22)10-18-6-5-11-3-1-2-4-13(11)18/h1-6,12H,7-10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNVJZPFLJOYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

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